Cas no 1807072-22-5 (Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)

Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate
-
- インチ: 1S/C11H9ClF2N2O2/c1-2-18-11(17)9-8(5-15)7(10(13)14)3-6(4-12)16-9/h3,10H,2,4H2,1H3
- InChIKey: VTJSBGFNEJMTLK-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(C(F)F)=C(C#N)C(C(=O)OCC)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 345
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 2.2
Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029037831-500mg |
Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate |
1807072-22-5 | 95% | 500mg |
$1,786.10 | 2022-03-31 | |
Alichem | A029037831-1g |
Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate |
1807072-22-5 | 95% | 1g |
$3,184.50 | 2022-03-31 | |
Alichem | A029037831-250mg |
Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate |
1807072-22-5 | 95% | 250mg |
$980.00 | 2022-03-31 |
Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate 関連文献
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylateに関する追加情報
Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1807072-22-5): A Comprehensive Overview
Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1807072-22-5) is a multifunctional compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its chloromethyl, cyano, and difluoromethyl functional groups, exhibits a range of biological activities that make it a valuable candidate for various applications.
The chloromethyl group in the molecule is particularly noteworthy for its reactivity and potential for further chemical modifications. This functional group can be readily involved in substitution reactions, making it an attractive moiety for the synthesis of more complex molecules. The presence of the cyano group adds to the compound's versatility, as it can be converted into various functional groups such as carboxylic acids, amides, and amines through well-established chemical transformations.
The difluoromethyl group is another key feature of this compound. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties, which are crucial for drug development. The presence of this group can significantly influence the compound's biological activity and its interactions with biological targets.
Recent studies have explored the potential of Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate in various therapeutic areas. One notable application is in the development of novel antiviral agents. Research has shown that compounds with similar structures exhibit potent antiviral activity against a range of viruses, including influenza and coronaviruses. The unique combination of functional groups in this compound may enhance its ability to inhibit viral replication and reduce viral load.
In addition to antiviral applications, Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate has also been investigated for its potential as an anticancer agent. Preliminary studies have demonstrated that this compound can selectively target and inhibit the growth of certain cancer cell lines. The mechanism of action is thought to involve the disruption of key cellular processes, such as DNA replication and protein synthesis, which are essential for cancer cell survival.
The pharmacological properties of Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate have also been evaluated in preclinical models. Animal studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties make it a promising candidate for further development as a therapeutic agent.
From a synthetic chemistry perspective, the preparation of Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate involves several well-defined steps. The synthesis typically starts with the formation of a pyridine core, followed by the introduction of the chloromethyl, cyano, and difluoromethyl groups through selective functionalization reactions. The final step involves esterification to form the ethyl ester derivative.
The structural complexity and functional diversity of Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate make it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying new lead compounds for drug discovery. HTS platforms can rapidly evaluate large libraries of compounds to identify those with desirable biological activities, which can then be optimized through iterative synthetic cycles.
In conclusion, Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1807072-22-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups offers opportunities for further chemical modifications and biological applications, making it a valuable asset in the development of novel therapeutic agents.
1807072-22-5 (Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate) 関連製品
- 14328-88-2(3-(4-Chlorophenyl)-2-methylprop-2-enoic acid)
- 58084-26-7(2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione)
- 1243284-65-2(5-(Aminomethyl)-2-hydroxybenzonitrile)
- 1805544-11-9(6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine)
- 1937-66-2(11-DOCOSENOIC ACID, METHYL ESTER, (Z)-)
- 1807287-69-9(Ethyl 4-cyano-3-fluoro-5-formylbenzoate)
- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)
- 1807260-06-5(Ethyl 5-cyano-2-ethyl-4-methylphenylacetate)
- 1823027-90-2(Benzoic acid, 4-(bromomethyl)-3-methyl-)
- 1876310-63-2(benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate)




